methane;vanadium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methane;vanadium is a compound that combines methane (CH₄), the simplest alkane, with vanadium, a transition metal known for its diverse oxidation states and catalytic properties. Vanadium compounds are widely used in various industrial applications due to their ability to undergo redox reactions and form stable complexes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methane;vanadium compounds can be synthesized through various methods, including:

Wet Impregnation: This method involves the impregnation of vanadium oxide on mesoporous silica supports.

Dry Impregnation: This technique is used to produce isolated tetrahedral monovanadate species in vanadium oxide catalysts supported on mesoporous silica.

Industrial Production Methods

Industrial production of vanadium compounds often involves the reduction of vanadium pentoxide (V₂O₅) with calcium metal through smelting, leaching, and roasting processes . These methods yield high-purity vanadium compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methane;vanadium compounds undergo several types of reactions, including:

Oxidation: Methane can be oxidized to formaldehyde over vanadium oxide catalysts supported on mesoporous silica.

Reduction: Vanadium compounds can act as reducing agents, particularly in lower oxidation states.

Substitution: Vanadium compounds can participate in substitution reactions, forming various vanadium complexes.

Common Reagents and Conditions

Major Products Formed

Formaldehyde: Produced from the oxidation of methane over vanadium oxide catalysts.

Vanadium Complexes: Formed through substitution reactions involving vanadium compounds.

Scientific Research Applications

Methane;vanadium compounds have numerous scientific research applications, including:

Mechanism of Action

The mechanism by which methane;vanadium compounds exert their effects involves the activation of methane through hydrogen-atom transfer (HAT) and proton-coupled electron transfer (PCET) pathways. These pathways are regulated by the nucleophilicity of the oxygen site and the electrophilicity of the metal center . The dynamic structural rearrangement of vanadium oxide clusters also plays a role in tuning the reactivity of these compounds .

Comparison with Similar Compounds

Methane;vanadium compounds can be compared with other vanadium compounds, such as:

Vanadium Pentoxide (V₂O₅): Used as a catalyst in the production of sulfuric acid and in energy storage applications.

Vanadyl Sulfate (VOSO₄): Studied for its potential therapeutic applications in diabetes treatment.

Vanadium Boride (VBₙ⁺): Capable of dehydrogenating methane under thermal collision conditions.

This compound compounds are unique due to their ability to activate methane and convert it to valuable chemicals like formaldehyde and acetic acid .

Properties

Molecular Formula |

C34H136V2 |

|---|---|

Molecular Weight |

647.3 g/mol |

IUPAC Name |

methane;vanadium |

InChI |

InChI=1S/34CH4.2V/h34*1H4;; |

InChI Key |

XDHQVLFOPDEBRU-UHFFFAOYSA-N |

Canonical SMILES |

C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.[V].[V] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

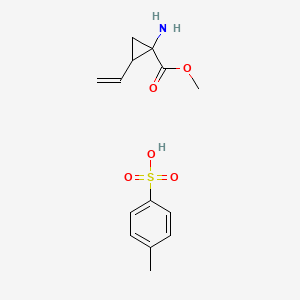

![methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoate,2,2,2-trifluoroacetic acid](/img/structure/B13402000.png)

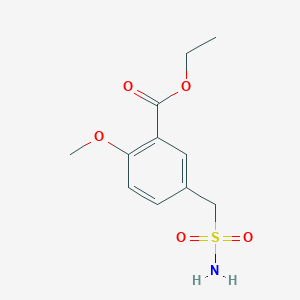

![Ethyl 2-[(2-benzyl-3-methylsulfonyloxypropanoyl)amino]acetate](/img/structure/B13402006.png)

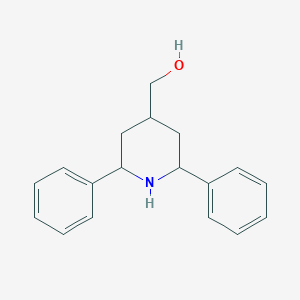

![6-hydroxy-5-[(E)-(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B13402025.png)

![2,2',7,7'-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-spirobi[fluorene]](/img/structure/B13402029.png)

![2-[[6-[6-[3-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13402032.png)